
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be achieved through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly but in modest yield :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Chemical Reactions Analysis
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Reduction Reactions: It is commonly used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
Hydrosilylation Reactions: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving carbon-halogen bonds.
Common reagents used in these reactions include lithium, hydrochloric acid, and various organic halides. The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the delivery of hydrogen atoms due to its weak Si-H bond. The bond dissociation energy is estimated at 84 kcal/mol, which is lower than that of trimethylsilane (94 kcal/mol) . This weak bond allows the compound to act as an effective hydrogen donor in radical reactions, facilitating various chemical transformations.
Comparison with Similar Compounds
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be compared with other similar compounds, such as:
Trimethylsilane: Has a stronger Si-H bond and is less effective as a hydrogen donor.
Tetrakis(trimethylsilyl)silane: Used as a precursor in the synthesis of the compound.
Trichlorosilane: Used in the alternative synthesis route.
The uniqueness of this compound lies in its weak Si-H bond, which makes it a versatile reagent in various chemical reactions.
Properties
CAS No. |
204709-10-4 |
|---|---|
Molecular Formula |
C11H32Si4 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
ethyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H32Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H2,1-10H3 |
InChI Key |
UBQWOUMMSMDOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
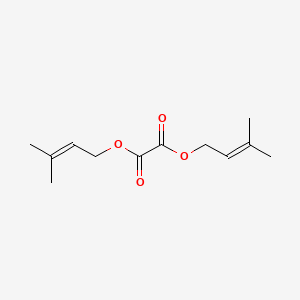
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
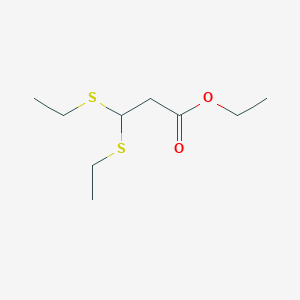

![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
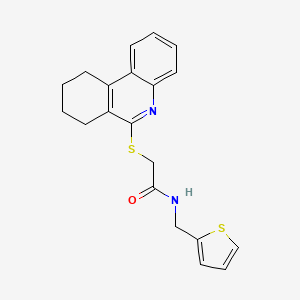
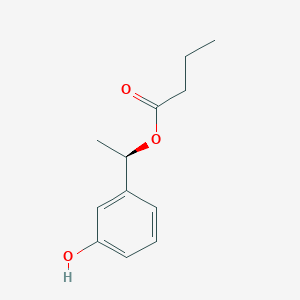
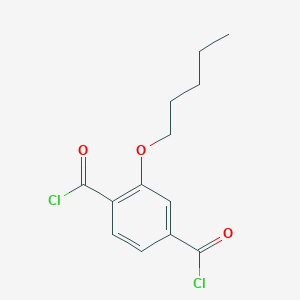

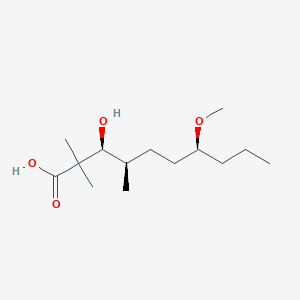
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
